α1A-Adrenoceptor Affinity: Enantiomer Comparison
The (S)-(+)-enantiomer of niguldipine demonstrates >40-fold higher potency at the α1A-adrenoceptor subtype compared to its (R)-(−)-counterpart in rat brain cortex membranes. (+)-Niguldipine displayed a high-affinity Ki of 52 pM, whereas (−)-niguldipine was significantly less potent, with a Ki value exceeding 2000 pM [1]. This stark difference in affinity is a key differentiator for selecting the active enantiomer for α1A-adrenoceptor research.
| Evidence Dimension | Binding Affinity (Ki) at α1A-adrenoceptor |
|---|---|
| Target Compound Data | Ki = 52 pM (as (+)-niguldipine) |
| Comparator Or Baseline | (R)-(−)-niguldipine: Ki > 2000 pM |
| Quantified Difference | > 40-fold lower affinity for the R-enantiomer |
| Conditions | Rat brain cortex membranes; competition experiments with [3H]prazosin |
Why This Matters
This data quantifies the necessity of using the S-(+)-enantiomer for experiments where high-affinity binding to α1A-adrenoceptors is a critical experimental requirement.
- [1] Boer R, Grassegger A, Schudt C, Glossmann H. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. Eur J Pharmacol. 1989;172(2):131-45. View Source
